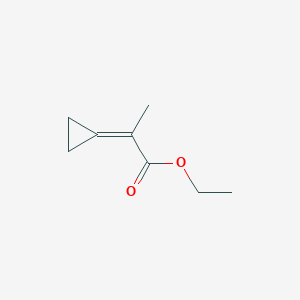
Ethyl 2-cyclopropylidenepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyclopropylidenepropanoate (ECPP) is a synthetic organic compound with a cyclopropylidene functional group. It has a molecular weight of 140.18 and is widely used in scientific research for its unique physicochemical and biological properties.
Molecular Structure Analysis
The molecular formula of Ethyl 2-cyclopropylidenepropanoate is C8H12O2 . The InChI code is 1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h3-5H2,1-2H3 .Scientific Research Applications
Analytical Chemistry
Lastly, Ethyl 2-cyclopropylidenepropanoate can be employed in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibration procedures or as a reactant in the detection and quantification of other substances.
Each of these applications demonstrates the versatility of Ethyl 2-cyclopropylidenepropanoate in scientific research. Its reactivity and structural features enable its use across various fields, contributing to advancements in both fundamental and applied sciences. The compound’s CAS Number is 55281-62-4 , and it has a molecular weight of 140.18 . For safety, it is classified with signal word Warning and hazard statements H226, H315, H319, H335 . Please handle it with care, following all relevant safety precautions.
Safety and Hazards
Ethyl 2-cyclopropylidenepropanoate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
ethyl 2-cyclopropylidenepropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJNCIOZWFDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455292 |
Source


|
| Record name | ethyl 2-cyclopropylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropylidenepropanoate | |
CAS RN |
55281-62-4 |
Source


|
| Record name | ethyl 2-cyclopropylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

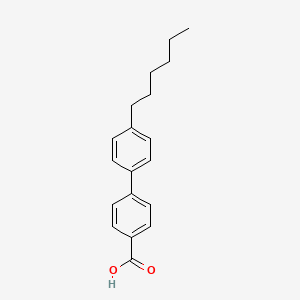



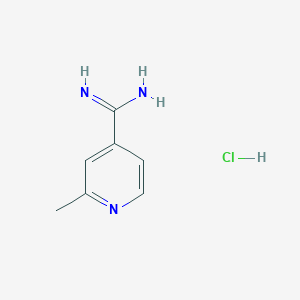



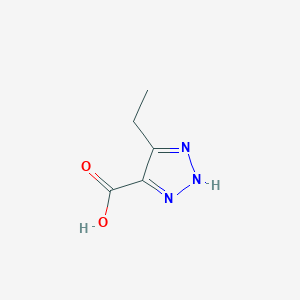

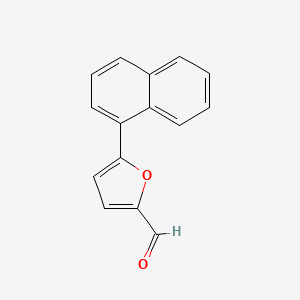
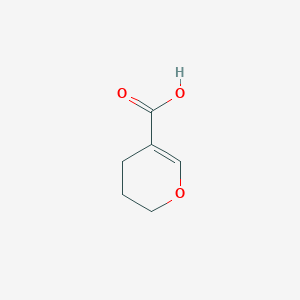

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)